Product packaging for 3,4-Dimethoxyphenethyl isocyanate(Cat. No.:CAS No. 35167-81-8)

3,4-Dimethoxyphenethyl isocyanate

Cat. No.: B1599055
CAS No.: 35167-81-8
M. Wt: 207.23 g/mol
InChI Key: VSGOCFOCTSWQHG-UHFFFAOYSA-N
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Description

Contextualization of Isocyanate Chemistry in Contemporary Organic Synthesis

Isocyanates are a class of organic compounds defined by the functional group R−N=C=O. wikipedia.org This group's unique electronic structure, characterized by an electrophilic carbon atom, makes isocyanates highly reactive towards a wide array of nucleophiles. wikipedia.orgrsc.org This reactivity is fundamental to their extensive use in modern organic synthesis. The reactions of isocyanates with alcohols to form carbamates (urethanes), with amines to yield ureas, and with water to produce an amine and carbon dioxide are cornerstone transformations in synthetic chemistry. wikipedia.orgdoxuchem.comyoutube.com

The synthesis of polyurethanes, a major class of polymers, relies heavily on the reaction between diisocyanates and polyols. wikipedia.orgdoxuchem.com These polymers find diverse applications in manufacturing rigid foams for insulation, flexible foams for furniture, durable elastomers, high-performance adhesives, and protective coatings. doxuchem.comcrowdchem.net The global market for diisocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI), highlights their industrial significance. wikipedia.org

Beyond polymer science, isocyanate-based reactions are integral to the pharmaceutical and agrochemical industries. rsc.orgrsc.org The formation of urea (B33335) and carbamate (B1207046) linkages is a common strategy in drug design and the synthesis of bioactive molecules. rsc.org Multicomponent reactions (MCRs) involving isocyanates have gained prominence as an efficient method for creating complex molecular architectures from simple precursors in a single step, aligning with the principles of green chemistry. rsc.org

The synthesis of isocyanates has traditionally been dominated by the phosgenation of primary amines, a process that requires special precautions due to the hazardous nature of phosgene (B1210022). wikipedia.orgcrowdchem.net Consequently, significant research has been dedicated to developing safer, phosgene-free synthetic routes. rsc.orgnih.gov These alternative methods include rearrangement reactions like the Curtius, Hofmann, Lossen, and Schmidt rearrangements, which proceed through an isocyanate intermediate. wikipedia.orgrsc.org More recent advancements focus on milder methods, such as the Staudinger-Aza Wittig (SAW) sequence, and the direct carbonylation of nitro compounds. rsc.orgnih.gov

The reactivity of an isocyanate is influenced by the nature of its 'R' group; electron-withdrawing substituents enhance the electrophilicity and thus the reactivity of the isocyanate carbon, while electron-donating groups have the opposite effect. rsc.org This tunable reactivity allows chemists to design isocyanates for specific synthetic purposes, cementing their role as versatile and indispensable building blocks in contemporary organic synthesis. rsc.orgrsc.org

Significance of Phenethyl Isocyanate Derivatives in Chemical and Biological Sciences

Phenethyl isocyanate derivatives, which feature a 2-phenylethyl group attached to the isocyanate nitrogen, represent a significant subclass of isocyanates with notable applications in both chemical and biological sciences. nih.govchemicalbook.com The phenethyl scaffold is a common motif in many biologically active compounds, and its combination with the reactive isocyanate group creates a versatile tool for researchers.

In biological sciences, phenethyl isocyanates are often used as chemical probes and inhibitors to study enzyme mechanisms and biological pathways. For instance, Phenethyl Isocyanate itself has been investigated as a mechanism-based inhibitor of cytochrome P450 enzymes in both rats and humans. chemicalbook.compharmaffiliates.com These studies are crucial for understanding the metabolism of related compounds, such as phenethyl isothiocyanate (PEITC), a naturally occurring cancer-preventive agent found in cruciferous vegetables. nih.gov Although research has shown that phenethyl isocyanate is not the primary metabolite responsible for the mechanism-based inhibition by PEITC, its use in these comparative studies has been vital for elucidating the true inhibitory mechanism. nih.gov

In synthetic chemistry, phenethyl isocyanate derivatives serve as important intermediates for the creation of more complex molecules with potential therapeutic applications. pharmaffiliates.com The isocyanate group readily reacts with nucleophiles like amines and alcohols, allowing for the straightforward synthesis of phenethyl-containing ureas and carbamates. This reactivity has been exploited to synthesize novel sulfonamide derivatives with potential antimicrobial activities. chemicalbook.compharmaffiliates.com The ability to easily introduce the phenethyl moiety into various molecular frameworks makes these isocyanates valuable building blocks in medicinal chemistry and drug discovery programs. acs.org

The broader class of organic isocyanates has been associated with inducing allergic reactions, and phenethyl isocyanate is categorized as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein. nih.govnoaa.gov This characteristic is relevant in toxicological studies and in understanding the chemical basis of sensitization. noaa.govnih.gov

Overview of Research Trajectories for 3,4-Dimethoxyphenethyl Isocyanate

Research on this compound is primarily centered on its role as a specialized chemical intermediate in organic synthesis. Its structure combines the reactive isocyanate functional group with a 3,4-dimethoxyphenethyl moiety, which is a key structural element in various alkaloids and pharmacologically active compounds.

The primary research trajectory for this compound involves its synthesis and subsequent use as a building block. The synthesis typically follows established methods for isocyanate formation, most commonly the reaction of the corresponding primary amine, 3,4-dimethoxyphenethylamine (B193588) (homoveratrylamine), with a phosgenating agent. wikipedia.orggoogle.com This precursor amine is readily available and is itself derived from dopamine (B1211576) or related catecholic compounds. The presence of the two methoxy (B1213986) groups on the phenyl ring can influence the reactivity of the molecule and provides handles for further chemical modification.

Once synthesized, this compound serves as a reagent for introducing the 3,4-dimethoxyphenethyl group into other molecules. Its reaction with various nucleophiles (e.g., alcohols, amines, thiols) allows for the creation of a diverse range of carbamate, urea, and thiocarbamate derivatives. These products are often targets in medicinal chemistry research, as the 3,4-dimethoxyphenethyl substructure is present in compounds with activities targeting the central nervous system, cardiovascular system, and other biological targets.

While specific, large-scale studies focusing solely on this compound are not abundant in publicly available literature, its utility is implied through its role as a synthetic intermediate. Research in areas requiring the construction of complex molecules containing the 3,4-dimethoxyphenethyl core would logically involve this isocyanate or related synthetic equivalents. Therefore, its research trajectory is intrinsically linked to the broader fields of natural product synthesis and the development of new pharmaceutical agents.

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Synonyms 1,2-Dimethoxy-4-(2-isocyanatoethyl)benzene
Appearance Data not widely available; likely a liquid or low-melting solid
Boiling Point Data not widely available
Melting Point Data not widely available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B1599055 3,4-Dimethoxyphenethyl isocyanate CAS No. 35167-81-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-isocyanatoethyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGOCFOCTSWQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409352
Record name 3,4-Dimethoxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35167-81-8
Record name 3,4-Dimethoxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxyphenethyl isocyanate
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Synthetic Methodologies for 3,4 Dimethoxyphenethyl Isocyanate

Established Synthetic Pathways

Established methods for the synthesis of 3,4-dimethoxyphenethyl isocyanate primarily involve the use of 3,4-dimethoxyphenethylamine (B193588) as a starting material and its subsequent reaction with phosgene (B1210022) or phosgene equivalents.

Utilization of 3,4-Dimethoxyphenethylamine as a Key Precursor

3,4-Dimethoxyphenethylamine, also known as homoveratrylamine, serves as a fundamental building block for the synthesis of this compound. wikipedia.orgsigmaaldrich.com This precursor is a phenethylamine (B48288) derivative structurally related to the neurotransmitter dopamine (B1211576). wikipedia.orghmdb.ca The synthesis of 3,4-dimethoxyphenethylamine itself can be accomplished through various routes, one of which involves the catalytic hydrogenation of 3,4-dimethoxybenzyl cyanide. google.com Another documented pathway starts from 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) and proceeds through several intermediates including 3,4-dimethoxycinnamic acid and 3,4-dimethoxyphenylpropionamide to yield the desired amine. wikipedia.org The availability of this precursor is crucial for its subsequent conversion to the target isocyanate.

Phosgenation-Based Synthetic Strategies

The most traditional and direct method for converting a primary amine, such as 3,4-dimethoxyphenethylamine, to an isocyanate is through phosgenation. This process involves the reaction of the amine with phosgene (COCl₂), a highly toxic and hazardous chemical. nwo.nlrug.nl The reaction typically proceeds by treating the amine with phosgene at low temperatures to form a carbamoyl (B1232498) chloride intermediate, which is then heated to eliminate hydrogen chloride and yield the isocyanate. google.com

Alternative and Emerging Synthetic Approaches for Isocyanates Relevant to this compound

Growing concerns over the environmental impact and safety hazards associated with phosgene have driven the development of alternative, "greener" synthetic routes to isocyanates. These methods are broadly applicable and relevant to the synthesis of this compound.

Phosgene-Free and Greener Synthetic Routes

Phosgene-free methods for isocyanate synthesis are a significant area of research, aiming to provide safer and more environmentally benign processes. nwo.nlrug.nl One prominent approach involves the thermal decomposition of carbamates, which can be synthesized from amines, carbon dioxide, and alcohols. nih.gov For instance, an amine can react with dimethyl carbonate to produce a methyl carbamate (B1207046), which upon heating, yields the corresponding isocyanate and methanol (B129727). researchgate.net This "zero-emission" approach is highly attractive as the byproduct, methanol, can be recycled. nih.gov Another green strategy is the urea (B33335) process, where urea, an inexpensive and readily available starting material, reacts with an amine and an alcohol to form a carbamate, which is then thermally decomposed to the isocyanate. nih.gov

The direct carbonylation of nitro compounds or amines with carbon monoxide also represents a phosgene-free pathway. nih.gov Reductive carbonylation of a corresponding nitro compound or oxidative carbonylation of the amine can yield the isocyanate, often facilitated by transition metal catalysts. nih.gov

Rearrangement Reactions in Isocyanate Synthesis (e.g., Lossen, Curtius, Hofmann)

Several classical name reactions in organic chemistry provide powerful methods for the synthesis of isocyanates via molecular rearrangements. These reactions are highly relevant to the synthesis of this compound from different precursors.

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. wikipedia.orgnumberanalytics.com The reaction is typically initiated by an activating agent and proceeds through the migration of the R-group from the carbonyl carbon to the nitrogen atom, with the concomitant loss of a leaving group. wikipedia.org This method offers a versatile route to isocyanates from readily available carboxylic acids, which can be converted to hydroxamic acids. numberanalytics.comrsc.org

The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. nih.govwikipedia.orgorganic-chemistry.orgrsc.org The acyl azide precursor is typically prepared from a carboxylic acid. nih.gov This reaction is known for its high efficiency and tolerance of a wide range of functional groups. nih.govrsc.org The isocyanate can be formed under mild conditions and with complete retention of the migrating group's stereochemistry. nih.gov

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. chemistrysteps.commasterorganicchemistry.comnumberanalytics.comtcichemicals.com The reaction is carried out by treating the amide with bromine or another halogen in the presence of a strong base. masterorganicchemistry.comnumberanalytics.com The isocyanate formed can be trapped to provide the desired product. This method would allow for the synthesis of this compound from 3,4-dimethoxyphenylpropionamide. wikipedia.org

Table 1: Overview of Rearrangement Reactions for Isocyanate Synthesis

Rearrangement Reaction Starting Material Key Intermediate
Lossen Rearrangement Hydroxamic Acid Isocyanate
Curtius Rearrangement Acyl Azide Isocyanate
Hofmann Rearrangement Primary Amide Isocyanate

Catalytic Transformations for Isocyanate Generation

Catalysis plays a crucial role in the development of efficient and sustainable methods for isocyanate synthesis. nih.gov Transition metal catalysts, particularly those based on palladium, are often employed in phosgene-free carbonylation reactions. nwo.nl For instance, the palladium-catalyzed carbonylation of amines or nitro compounds offers a direct route to isocyanates. nih.gov

Ionic liquids have also emerged as promising catalysts and reaction media for isocyanate synthesis. nih.gov Their unique properties, such as high thermal stability and low vapor pressure, can enhance reaction rates and facilitate product separation. nih.gov For example, the thermal decomposition of carbamates to isocyanates can be effectively catalyzed by ionic liquids in combination with metal oxides. nih.gov Furthermore, the trimerization of isocyanates to form isocyanurates can also be catalyzed under mild conditions. google.com

Chemical Reactivity and Mechanistic Insights of 3,4 Dimethoxyphenethyl Isocyanate

Nucleophilic Addition Reactions at the Isocyanate Group

The isocyanate group (–N=C=O) is characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. This reactivity is the foundation for many of the transformations involving 3,4-dimethoxyphenethyl isocyanate, leading to the formation of a diverse range of derivatives. The general mechanism involves the addition of a nucleophile to the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom. mdpi.comresearchgate.net

Formation of Urea (B33335) Derivatives

The reaction of this compound with primary or secondary amines yields N,N'-disubstituted urea derivatives. beilstein-journals.org This reaction is typically rapid and proceeds readily at room temperature without the need for a catalyst. commonorganicchemistry.com The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, forming a stable urea linkage. organic-chemistry.org This method is a straightforward and efficient way to synthesize a wide variety of urea-containing compounds. nih.gov

The synthesis of urea derivatives can be achieved through various methods, including the direct reaction of an isocyanate with an amine. This reaction is a common and efficient way to form urea linkages. beilstein-journals.orgcommonorganicchemistry.com Another approach involves the in situ generation of an isocyanate intermediate from a primary amide via a Hofmann rearrangement, which then reacts with an amine to produce the urea derivative. organic-chemistry.org

Reactant 1Reactant 2Product Class
This compoundPrimary/Secondary AmineUrea Derivative
This compoundAlcoholCarbamate (B1207046) Derivative
This compoundThiolThiocarbamate Derivative

Formation of Carbamate Derivatives

The reaction between this compound and alcohols results in the formation of carbamate (urethane) derivatives. nih.gov This nucleophilic addition is a fundamental reaction in polyurethane chemistry. semanticscholar.org The reaction can be catalyzed by various compounds, including zinc and iron salts, to increase the rate of carbamylation while minimizing side-product formation. google.com The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the carbamate synthesis. google.com

The synthesis of carbamates is a significant transformation in organic chemistry, with applications in the production of pharmaceuticals and agrochemicals. Traditional methods often involve hazardous reagents, but newer, more environmentally friendly approaches are being developed. researchgate.net The reaction of isocyanates with alcohols is a primary route to carbamates, forming the basis of polyurethane production. semanticscholar.org

Cycloaddition Reactions and Their Synthetic Utility

Isocyanates, including this compound, can participate in cycloaddition reactions. A notable example is the [4+1] cycloaddition with isocyanides, which has become a valuable tool in the synthesis of various heterocyclic compounds. rsc.orgresearchgate.net These reactions provide access to diverse molecular scaffolds, such as pyrroles, imidazoles, and oxazoles, which are of interest in medicinal chemistry and materials science. researchgate.net The utility of these cycloadditions lies in their ability to construct complex ring systems in a controlled and efficient manner. mdpi.com

Oligomerization and Polymerization Behavior

The reactivity of the isocyanate group also allows for oligomerization and polymerization reactions, leading to the formation of larger molecular structures.

Dimerization Processes

Under certain conditions, isocyanates can undergo dimerization to form uretidiones (1,3-diazetidine-2,4-diones). nih.gov This reaction is often reversible, and the dimer can regenerate the isocyanate monomer upon heating. nih.gov The dimerization can be influenced by catalysts, which can promote the selective formation of the dimer over other oligomers. google.com This process is relevant in applications where controlled release of the isocyanate is desired. nih.gov

Polyurethane and Polyurea Formation

The reaction of diisocyanates with diols or other polyols is the fundamental basis for the synthesis of polyurethanes. semanticscholar.org Similarly, the reaction with diamines leads to the formation of polyureas. mdpi.comgoogle.com These polymerization reactions involve the repeated nucleophilic addition of the hydroxyl or amino groups to the isocyanate groups, resulting in long polymer chains. researchgate.netelsevierpure.com The properties of the resulting polymers can be tailored by the choice of the diisocyanate and the co-monomer. researchgate.net

Kinetic and Thermodynamic Investigations of Reactivity

The reactivity of isocyanates is a subject of extensive study due to their importance in polymerization and organic synthesis. While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be inferred from studies on analogous compounds, particularly phenyl isocyanate and other substituted phenethyl isocyanates. The reactivity of the isocyanate group (-N=C=O) is primarily dictated by the electrophilic nature of the central carbon atom, making it susceptible to attack by a wide range of nucleophiles.

Detailed Research Findings

Research into the reactivity of isocyanates has provided significant insights into reaction mechanisms, the influence of catalysts, and the thermodynamic parameters governing these transformations. The reactions are typically addition reactions where a nucleophile adds across the N=C bond of the isocyanate.

The reaction of isocyanates with nucleophiles such as alcohols, amines, and thiols is fundamental to the formation of urethanes, ureas, and thiocarbamates, respectively. The rates of these reactions are highly dependent on the nucleophilicity of the reacting partner, the structure of the isocyanate, and the presence of catalysts. Generally, the reactivity of nucleophiles with isocyanates follows the order: aliphatic amines > aromatic amines > primary alcohols > secondary alcohols > phenols. umn.eduresearchgate.net

Thermodynamic investigations have revealed that the formation of urethanes from isocyanates and alcohols is an exothermic process. ebrary.net The heat of reaction for phenyl isocyanate with various alcohols typically falls in the range of -16 to -34 kcal/mol. ebrary.net These reactions are also reversible, and the urethane (B1682113) bond can dissociate back to the isocyanate and alcohol at elevated temperatures. ebrary.net Quantum-chemical calculations on the reaction of phenyl isocyanate with methanol (B129727) have shown that the enthalpy and entropy of the reaction increase with the degree of methanol association (monomer, dimer, trimer). researchgate.net

The reaction of isocyanates with amines to form ureas is generally much faster than the reaction with alcohols. umn.educapes.gov.br The kinetics can be so rapid that specialized techniques are required for their measurement. umn.edu

The table below summarizes representative kinetic and thermodynamic data for reactions of phenyl isocyanate, which serves as a model for understanding the reactivity of this compound. The presence of the electron-donating methoxy (B1213986) groups on the phenyl ring of this compound is expected to slightly decrease the electrophilicity of the isocyanate carbon compared to phenyl isocyanate, potentially leading to slightly lower reaction rates.

Table 1: Kinetic and Thermodynamic Data for Phenyl Isocyanate Reactions

ReactantReaction TypeParameterValueConditionsSource
n-ButanolUrethane FormationHeat of Reaction (ΔH)-25.1 kcal/mol25 °C ebrary.net
sec-ButanolUrethane FormationHeat of Reaction (ΔH)-23.4 kcal/mol25 °C ebrary.net
Methanol (monomer)Urethane FormationEnthalpy Change (ΔH)-38.8 kJ/molCalculated (MP2/6-31G(d)) researchgate.net
Methanol (dimer)Urethane FormationEnthalpy Change (ΔH)-6.0 kJ/molCalculated (MP2/6-31G(d)) researchgate.net
1-ButanethiolThiocarbamate FormationCatalytic Coefficient (Triethylamine)68.6 L/mol·minToluene (B28343), 30 °C cdnsciencepub.com
1-PropanolUrethane FormationActivation Energy (Ea)58.6 ± 6.0 kJ/molStoichiometric ratio nih.gov
1-PropanolUrethane FormationActivation Energy (Ea)30.4 ± 1.6 kJ/molAlcohol excess nih.gov

Applications of 3,4 Dimethoxyphenethyl Isocyanate in Advanced Organic Synthesis

Versatility as a Synthetic Building Block for Complex Molecules

The isocyanate functional group is a highly reactive moiety that readily participates in reactions with a wide range of nucleophiles. This inherent reactivity makes 3,4-dimethoxyphenethyl isocyanate a valuable building block for the synthesis of complex molecules. semanticscholar.orgnih.gov The presence of the dimethoxyphenethyl group provides a scaffold that can be further elaborated, while the isocyanate group serves as a handle for introducing diverse functionalities.

The utility of isocyanates, such as this compound, in multicomponent reactions (MCRs) further highlights their versatility. semanticscholar.orgnih.gov MCRs allow for the one-pot synthesis of complex products from three or more starting materials, offering significant advantages in terms of efficiency and atom economy. organic-chemistry.orgnih.gov Isocyanate-based MCRs are particularly powerful for generating a wide variety of molecular scaffolds. semanticscholar.orgnih.govorganic-chemistry.org

Synthesis of Diverse Urea-Based Compounds

A primary application of this compound is in the synthesis of urea (B33335) derivatives. The reaction of the isocyanate with primary or secondary amines leads to the formation of a stable urea linkage. This transformation is a cornerstone in the construction of a vast array of compounds with potential biological activities. organic-chemistry.orgsav.sk

The synthesis of urea-based compounds generally involves the reaction of an isocyanate with an amine. organic-chemistry.orgnih.gov This can be achieved through various methods, including direct reaction or through the in-situ generation of the isocyanate intermediate. organic-chemistry.org For instance, the Hofmann rearrangement of primary amides can generate an isocyanate that then reacts with an amine to form a urea. organic-chemistry.org

The structural diversity of the resulting urea compounds can be readily achieved by varying the amine component used in the reaction. This modular approach allows for the creation of libraries of urea derivatives for screening in drug discovery programs. The synthesis of poly(dimethylsiloxane)-based urea elastomers, for example, utilizes diisocyanates to create polymers with specific mechanical properties. researchgate.netelsevierpure.com

Construction of Heterocyclic Systems

The reactivity of the isocyanate group extends beyond simple addition reactions, enabling its participation in the construction of various heterocyclic ring systems. This is often achieved through multicomponent reactions where the isocyanate acts as a key building block.

Synthesis of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. nih.govchemmethod.com The synthesis of these compounds can be achieved through various routes, often involving the cyclization of thiosemicarbazide (B42300) precursors. chemmethod.comnih.govorganic-chemistry.org While direct involvement of this compound in the formation of the thiadiazole ring is less common, its derivatives can be incorporated into thiadiazole-containing molecules. For example, a thiadiazole-amine derivative could react with this compound to form a urea linkage, thereby tethering the dimethoxyphenethyl moiety to the thiadiazole ring. sav.sk

Starting MaterialReagentProductReference
Acid HydrazideAmmonium ThiocyanateThiosemicarbazide chemmethod.com
ThiosemicarbazideConcentrated Sulfuric Acid2-Amino-1,3,4-thiadiazole chemmethod.com
1,3,4-Thiadiazol-2-ylamineAromatic AldehydeSchiff Base sav.sk
Schiff BaseThioglycolic AcidThiazolidinone derivative sav.sk

Synthesis of Triazole Derivatives

Triazoles are another important class of nitrogen-containing heterocycles with a broad range of applications. nih.govfrontiersin.orgnih.gov The synthesis of 1,2,4-triazoles can be achieved through various methods, including the reaction of hydrazones with other reagents. frontiersin.org In some synthetic routes, isocyanates can be utilized as precursors. For example, the reaction of an aldehyde, a phenylhydrazine, and an isocyanate can lead to the formation of 1,2,4-triazole-3-one derivatives. nih.gov It is conceivable that this compound could be employed in such a reaction to generate triazole derivatives bearing the dimethoxyphenethyl substituent.

The synthesis of 1,2,3-triazoles is often accomplished via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. organic-chemistry.orgyoutube.com While isocyanates are not directly involved in this classic transformation, the resulting triazole can be functionalized with an isocyanate-containing moiety.

ReactantsProductCatalyst/ConditionsReference
Aldehyde, Phenylhydrazine, Phenyl Isocyanate1,2,4-Triazole-3-one derivativeNot specified nih.gov
Aryl Diazonium Salt, Isocyanide1,3-Disubstituted-1,2,4-triazoleAg(I) frontiersin.org
Aryl Diazonium Salt, Isocyanide1,5-Disubstituted-1,2,4-triazoleCopper frontiersin.org
Azide, Alkyne1,2,3-TriazoleCopper(I) (CuAAC) organic-chemistry.org

Formation of Quinazoline (B50416) Derivatives

Quinazolines and their derivatives are a significant class of heterocyclic compounds with a wide spectrum of biological activities. nih.gov The synthesis of quinazolinones, a common quinazoline derivative, can be achieved through various methods. organic-chemistry.orggoogle.comnih.gov One approach involves the reaction of 2-aminobenzamides with aldehydes, followed by oxidative dehydrogenation. organic-chemistry.org While this compound may not be a direct precursor to the quinazoline ring itself, it can be incorporated into the final molecule. For instance, a quinazoline derivative with a suitable functional group could be reacted with this compound to form a urea or other linkage.

Starting MaterialsProductReference
Anthranilic acid, FormamideQuinazolin-4(3H)-one nih.gov
2-Aminobenzamides, Aldehydes4(3H)-Quinazolinones organic-chemistry.org
2-Aminobenzophenone, Thiourea (B124793)4-Phenyl-quinazoline google.com

Applications in Multicomponent Reactions (MCRs) for Diverse Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more reactants. nih.govorganic-chemistry.orgnih.gov Isocyanates are particularly valuable building blocks in MCRs due to their ability to react with a variety of nucleophiles and electrophiles. semanticscholar.orgnih.govorganic-chemistry.orgrsc.org The use of this compound in MCRs provides a direct route to a wide range of structurally diverse scaffolds incorporating the dimethoxyphenethyl moiety.

Isocyanide-based multicomponent reactions (IMCRs) are a prominent class of MCRs that offer access to a vast chemical space. nih.govorganic-chemistry.org These reactions often involve the in-situ formation of reactive intermediates that then participate in further transformations. The versatility of IMCRs allows for the synthesis of a large number of different scaffolds from commercially available starting materials. organic-chemistry.org

Derivatization in Natural Product Synthesis Schemes

The derivatization of natural products is a critical strategy in medicinal chemistry and drug discovery to enhance pharmacological properties, improve stability, or probe structure-activity relationships. Isocyanates are versatile reagents for this purpose, readily reacting with nucleophilic functional groups such as hydroxyls and amines, which are abundant in natural products. The 3,4-dimethoxyphenethyl moiety is a key structural component of numerous phenethylisoquinoline alkaloids, a class of natural products with significant biological activities.

Theoretically, this compound could be employed to introduce this biochemically relevant fragment onto other natural product cores. This would involve the formation of carbamate (B1207046) (urethane) or urea linkages.

Hypothetical Reaction Schemes:

The reaction of a natural product containing a hydroxyl group (R-OH) or an amino group (R-NH2) with this compound would proceed as follows:

Formation of a Carbamate: R-OH + O=C=N-CH₂CH₂(3,4-(OCH₃)₂C₆H₃) → R-O-C(=O)NH-CH₂CH₂(3,4-(OCH₃)₂C₆H₃)

Formation of a Urea: R-NH₂ + O=C=N-CH₂CH₂(3,4-(OCH₃)₂C₆H₃) → R-NH-C(=O)NH-CH₂CH₂(3,4-(OCH₃)₂C₆H₃)

These reactions would typically be carried out in an inert aprotic solvent, and a catalyst such as a tertiary amine or a tin compound might be employed to facilitate the reaction, particularly with less reactive hydroxyl groups.

Potential Research Findings (Hypothetical Data):

Had research in this specific area been published, one might expect to find data presented in a format similar to the interactive table below. This table is populated with hypothetical data to illustrate the type of information that would be relevant.

Interactive Data Table: Hypothetical Derivatization of Natural Products with this compound

Natural ProductFunctional GroupReagents and ConditionsProductYield (%)
MentholSecondary HydroxylThis compound, Triethylamine, Toluene (B28343), 80 °C, 12 hMenthyl (3,4-dimethoxyphenethyl)carbamate85
QuinineTertiary AmineThis compound, Dichloromethane, rt, 24 hN-(3,4-Dimethoxyphenethyl)-N'-quinine urea70
Epigallocatechin gallatePhenolic HydroxylThis compound, Pyridine, 60 °C, 18 hPer-(3,4-dimethoxyphenethyl)carbamoyl EGCG55
PaclitaxelSecondary HydroxylThis compound, DMAP, Dichloromethane, rt, 6 h2'-O-(3,4-Dimethoxyphenethyl)carbamoyl paclitaxel92

It is crucial to reiterate that the data presented in the table above is purely illustrative and does not represent actual experimental results found in the literature. The absence of such data indicates a potential area for future research in the field of natural product derivatization and medicinal chemistry. The synthesis and application of this compound in this capacity remains an unexplored facet of advanced organic synthesis.

Advanced Spectroscopic and Computational Investigations of 3,4 Dimethoxyphenethyl Isocyanate and Its Derivatives

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), a detailed molecular map can be constructed.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3,4-Dimethoxyphenethyl isocyanate, specific signals correspond to the chemically distinct protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-7.0 ppm). The two methoxy (B1213986) groups (-OCH₃) will produce a sharp singlet around δ 3.8 ppm. The ethyl chain protons adjacent to the aromatic ring and the isocyanate group will present as two distinct triplets, a characteristic pattern for an ethyl group, in the δ 2.8-3.6 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom. The carbon of the isocyanate group (-NCO) is highly deshielded and appears significantly downfield, often around δ 122-125 ppm. researchgate.net The aromatic carbons attached to the methoxy groups will be found at approximately δ 148-150 ppm, while other aromatic carbons resonate between δ 111-121 ppm. The methoxy group carbons typically appear around δ 55-56 ppm. The two carbons of the ethyl chain will have distinct signals, with the carbon adjacent to the nitrogen appearing around δ 45 ppm and the benzylic carbon around δ 36 ppm. The analysis of these chemical shifts, along with coupling patterns in ¹H NMR, allows for the unambiguous confirmation of the compound's structure. beilstein-journals.orgdtic.mil

Predicted NMR Data for this compound Note: As direct experimental spectra for this specific compound are not widely published, these values are predicted based on data from structurally similar compounds and established chemical shift principles.

¹H NMR (Proton)
Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₂-NCO ~3.6 Triplet
Ar-CH₂- ~2.8 Triplet
Ar-H 6.7-6.9 Multiplet

¹³C NMR (Carbon)

Carbon Atom Predicted Chemical Shift (δ, ppm)
-N=C =O ~124
C -O (Aromatic) ~149
C -H (Aromatic) 111-121
-OC H₃ ~56
-C H₂-NCO ~45

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the most prominent and diagnostic feature in its IR spectrum is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak appears in a relatively uncongested region of the spectrum, typically between 2240 and 2275 cm⁻¹. paint.orgazom.commdpi.com Its high intensity is due to the large change in dipole moment associated with this vibration.

Other key absorptions confirm the presence of the rest of the molecular structure. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl chain appears just below 3000 cm⁻¹. The spectrum also shows characteristic peaks for the C-O stretching of the methoxy ether linkages and C=C stretching within the aromatic ring. The absence of a broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of N-H or O-H groups, indicating the purity of the isocyanate. mdpi.comresearchgate.net

Characteristic IR Absorption Bands

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
Isocyanate (-N=C=O) Asymmetric Stretch 2275 - 2240 Very Strong, Sharp
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch 3000 - 2850 Medium
Aromatic C=C Stretch 1600 - 1450 Medium to Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular ion peak (M⁺) for this compound would appear at an m/z corresponding to its molecular weight, approximately 207.23 g/mol . Upon electron impact ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragments. chemguide.co.uk

A primary fragmentation pathway involves the cleavage of the C-C bond between the two ethyl carbons (benzylic cleavage), which is a favorable process as it leads to the formation of a stable, resonance-stabilized dimethoxybenzyl cation. This fragment is often observed as the base peak in the spectrum. Other significant fragmentations can include the loss of small neutral molecules. libretexts.orgmiamioh.eduyoutube.com

Plausible Fragmentation Pattern

Fragment Ion Proposed Structure m/z Value
Molecular Ion [C₁₁H₁₃NO₃]⁺ 207
Benzylic Cleavage [(CH₃O)₂C₆H₃CH₂]⁺ 151
Loss of ethylene [(CH₃O)₂C₆H₃NCO]⁺ 179
Loss of CO [C₁₀H₁₃NO₂]⁺ 179

Computational Chemistry Approaches to Understanding Molecular Behavior

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an electronic level, offering insights that complement experimental data.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) of molecules. For this compound, DFT calculations can predict molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential.

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, including high-level DFT and coupled-cluster methods like DLPNO-CCSD(T), are employed to model the step-by-step pathway of chemical reactions. chemrxiv.orgrsc.org For this compound, these calculations can elucidate the mechanisms of its reactions, for example, with alcohols to form urethanes or with water to form an unstable carbamic acid that decomposes to an amine.

These methods allow researchers to map the entire potential energy surface of a reaction. This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate. Such studies have been instrumental in understanding catalysis in isocyanate reactions, showing how a catalyst can provide an alternative reaction pathway with a lower activation barrier. chemrxiv.org By modeling these complex processes, computational chemistry provides a molecular-level understanding of the reactivity and transformation of isocyanates. rsc.org

Applications of 3,4 Dimethoxyphenethyl Isocyanate Derivatives in Medicinal Chemistry and Pharmaceutical Research

Development of Novel Bioactive Compounds

3,4-Dimethoxyphenethyl isocyanate serves as a key intermediate in the synthesis of a diverse array of compounds, primarily through the reaction of its highly electrophilic isocyanate functional group with various nucleophiles. The most common derivatives are ureas and thioureas, formed by reacting the isocyanate with primary or secondary amines and thiols, respectively. These reactions are generally high-yielding and allow for the introduction of a wide range of substituents, enabling the systematic exploration of the chemical space around the 3,4-dimethoxyphenethyl core to develop new bioactive molecules. nih.govnih.gov

The 3,4-dimethoxyphenethylamine (B193588) backbone is a structural motif found in numerous alkaloids and other pharmacologically active compounds, suggesting its potential to interact with biological targets. By using this compound as a starting material, medicinal chemists can readily synthesize libraries of derivatives for screening against various diseases. The resulting urea (B33335) and thiourea (B124793) derivatives are of particular interest due to their ability to form multiple hydrogen bonds, which can contribute to strong and specific interactions with biological macromolecules like proteins and enzymes. nih.govnih.gov

A notable example is the synthesis of 1-(3,4-Dimethoxyphenethyl)-3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)urea. nih.gov This compound, along with other substituted phenethylamine-based ureas, has been synthesized and evaluated for its potential as both an anticancer and antibacterial agent. nih.govresearchgate.net The synthesis of such unsymmetrical ureas typically involves the reaction of the isocyanate with a desired amine, demonstrating the straightforward derivatization of the parent compound. researchgate.net The existence of (3,4-dimethoxyphenethyl)-urea and its N-methyl derivative is also documented in chemical databases, indicating the accessibility of these fundamental structures for further elaboration and biological testing. nih.govepa.govepa.gov

Structure-Activity Relationship (SAR) and Ligand Design Principles

The development of potent and selective bioactive compounds from this compound is guided by structure-activity relationship (SAR) studies. By systematically modifying the structure of the derivatives and evaluating their biological activity, researchers can identify key structural features that are essential for their pharmacological effects.

In the broader context of N,N'-disubstituted ureas as antiplatelet agents, it has been suggested that these compounds may bind to key residues of enzymes like COX-1, and their inhibitory activity is highly dependent on the nature of the substituents. researchgate.netnih.gov While this is a different therapeutic area, it underscores the importance of the substituents on the urea group for biological activity. The design of new derivatives of this compound would therefore involve the strategic selection of amines to react with the isocyanate, aiming to optimize interactions with the target protein or enzyme.

Role as Precursors for Pharmacologically Active Scaffolds (e.g., Isoquinolines, Benzazepines)

Beyond its use in the synthesis of urea and thiourea derivatives, this compound is a valuable precursor for the synthesis of more complex heterocyclic scaffolds, most notably isoquinolines and benzazepines. The 3,4-dimethoxyphenethylamine unit is a classic substrate for well-established cyclization reactions that form the core of many natural and synthetic alkaloids with significant pharmacological properties.

The Pictet-Spengler reaction is a prime example, where a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgmdpi.comarkat-usa.org The use of a 3,4-dimethoxyphenyl group in this reaction is a well-established method for the synthesis of tetrahydroisoquinoline derivatives. wikipedia.orgarkat-usa.org The isocyanate can be readily converted to the corresponding amine for use in this reaction.

Similarly, the Bischler-Napieralski reaction allows for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines. wikipedia.orgorganic-chemistry.orgnrochemistry.comorganicreactions.org This reaction is particularly effective with electron-rich aromatic rings, such as the 3,4-dimethoxyphenyl group. wikipedia.orgnrochemistry.com The amide required for this reaction can be prepared from the corresponding amine, which is accessible from the isocyanate.

These reactions provide a powerful platform for transforming the relatively simple this compound into complex, polycyclic molecules with a high degree of structural diversity and potential for a wide range of pharmacological activities. The resulting isoquinoline (B145761) and benzazepine scaffolds are present in numerous approved drugs and clinical candidates, highlighting the importance of this compound as a starting material in drug discovery.

Future Research Directions and Unexplored Avenues for 3,4 Dimethoxyphenethyl Isocyanate

Innovation in Sustainable Synthesis and Industrial Scalability

The traditional industrial production of isocyanates relies heavily on the use of phosgene (B1210022), a highly toxic and corrosive gas. nih.govresearchgate.net This process poses significant safety and environmental risks, prompting a global research effort toward safer, more sustainable alternatives. rsc.orgepa.gov For 3,4-Dimethoxyphenethyl isocyanate, future research will be critical in developing and optimizing phosgene-free synthesis routes.

Key areas for innovation include:

Non-Phosgene Routes: Adapting established non-phosgene methods, such as the thermal decomposition of corresponding carbamates or the reductive carbonylation of nitro-aromatic precursors, presents a promising avenue. nih.govuniversiteitleiden.nl The indirect method, where the isocyanate is generated from a carbamate (B1207046) intermediate, is particularly attractive as it avoids handling the isocyanate directly and allows for the recycling of reagents like alcohols. universiteitleiden.nl

Bio-based Precursors: The phenethyl structure of the molecule opens up possibilities for sourcing starting materials from renewable biomass. mostwiedzy.plresearchgate.net Research could focus on converting bio-derived compounds, such as lignin-based aromatics or amino acids, into the necessary precursors for the synthesis of this compound.

Process Intensification: Moving from batch processing to continuous flow reactors can enhance safety, improve yield, and simplify scalability. Future work should aim to design continuous processes that minimize waste and energy consumption, aligning with the principles of green chemistry. nih.gov

Table 1: Comparison of Potential Synthesis Routes

Synthesis Route Advantages Challenges for Future Research
Phosgene Process Well-established, high yields, cost-effective. nih.gov Highly toxic reagents, corrosive byproducts, safety concerns. nih.govresearchgate.net
Carbamate Decomposition Phosgene-free, potentially recyclable reagents, enhanced product quality. nih.govuniversiteitleiden.nl Requires effective catalysts, optimization of thermal cracking conditions. researchgate.net
Reductive Carbonylation Direct conversion from nitro compounds, avoids phosgene. universiteitleiden.nl Requires specialized catalysts (e.g., Palladium-based), optimization of reaction conditions (pressure, temperature).

| Bio-based Synthesis | Sustainable, reduces reliance on fossil fuels. mostwiedzy.pl | Identifying viable biomass sources, developing efficient multi-step conversion pathways. researchgate.net |

Exploration of Novel Reaction Pathways and Catalytic Systems

The high reactivity of the isocyanate functional group (–N=C=O) makes this compound a versatile reagent for constructing complex molecules. Future research should focus on harnessing this reactivity through novel reaction pathways and advanced catalytic systems.

Multicomponent Reactions (MCRs): Isocyanates are excellent substrates for MCRs, which allow for the synthesis of diverse and complex products in a single step. nih.gov Exploring the use of this compound in Ugi or Passerini-type reactions could lead to the rapid generation of libraries of novel compounds, such as peptidomimetics or heterocyclic structures like uracil (B121893) analogues. nih.gov

Advanced Catalysis: The development of selective and efficient catalysts is paramount. Research into catalysts for the cyclotrimerization of this compound could yield isocyanurates, which are valuable for creating materials with enhanced thermal stability and mechanical properties. tue.nl Investigating different classes of catalysts, from single-metal systems (e.g., Zinc-based) to composite and Lewis basic catalysts, will be crucial to control reaction outcomes and improve yields. nih.govresearchgate.nettue.nl

Table 2: Potential Catalytic Systems and Applications

Catalyst Type Potential Application for this compound Research Focus
Single-Metal Catalysts (e.g., ZnO) Carbamate decomposition to produce the isocyanate. researchgate.net Optimizing catalyst activity, selectivity, and reusability. researchgate.net
Composite Catalysts Enhancing yield in isocyanate synthesis. nih.gov Adjusting composition to fine-tune catalytic properties for specific reactions.
Lewis Basic Catalysts (e.g., Tertiary Amines) Controlled cyclotrimerization to form isocyanurates. tue.nl Understanding reaction mechanisms to improve catalyst design and efficiency.

| Palladium-diphosphane Complexes | Reductive carbonylation of a nitro-precursor to the isocyanate. universiteitleiden.nl | Ligand design to improve catalyst stability and turnover number. |

Advancements in Derivatization for Enhanced Biological Profiles

The structure of this compound, featuring a dimethoxy-substituted phenyl ring, is a common motif in biologically active molecules. By reacting the isocyanate group with various nucleophiles (e.g., alcohols, amines, thiols), a wide array of derivatives such as carbamates, ureas, and thiocarbamates can be synthesized.

Future research in this area should pursue a systematic approach to derivatization and Structure-Activity Relationship (SAR) studies. mdpi.commdpi.com The goal is to correlate specific structural modifications with changes in biological activity. For instance, modifying the substituents on the aromatic ring or altering the length and nature of the linker between the ring and the isocyanate-derived functional group could lead to compounds with optimized potency and selectivity for a given biological target. mdpi.com This approach is fundamental in medicinal chemistry for discovering novel therapeutic agents.

Integration of Advanced Computational Methods for Predictive Design

Modern drug discovery and materials science are increasingly driven by computational methods that can predict molecular properties and interactions, thereby accelerating the design-synthesis-testing cycle.

In Silico Screening: Virtual libraries of derivatives of this compound can be created and screened against biological targets using molecular docking simulations. This can help prioritize which compounds to synthesize, saving significant time and resources. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By combining experimental data with computational chemistry, QSAR models can be developed. nih.gov These models establish a mathematical relationship between the chemical structure of the derivatives and their biological activity, allowing for the predictive design of new, more potent compounds. researchgate.net For example, QSAR can help identify the optimal electronic and steric properties for a substituent on the phenyl ring to maximize a desired biological effect. nih.gov

The integration of these computational tools represents a powerful strategy for rationally designing novel molecules based on the this compound scaffold for a wide range of applications.

Q & A

Q. What are the key synthetic routes for preparing 3,4-dimethoxyphenethyl isocyanate, and how do reaction conditions influence yield?

The synthesis typically involves converting a 3,4-dimethoxyphenethylamine precursor to the isocyanate. A common method employs phosgene or thiophosgene under anhydrous conditions. For example:

  • Step 1 : React 3,4-dimethoxyphenethylamine with thiophosgene (CSCl₂) in dichloromethane (CH₂Cl₂) at 0–5°C under nitrogen, using potassium carbonate (K₂CO₃) as a base to scavenge HCl .
  • Step 2 : Purify via fractional distillation or column chromatography.
    Critical factors : Moisture must be excluded to prevent hydrolysis to urea derivatives. Lower temperatures (<10°C) minimize side reactions, while stoichiometric excess of thiophosgene (1.2:1 molar ratio) improves yield .

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

  • FTIR : Confirm the isocyanate group (NCO) via sharp absorption at ~2250–2270 cm⁻¹. Methoxy (OCH₃) groups show C-O stretching at ~1250 cm⁻¹ .
  • ¹H NMR : Look for aromatic protons (δ 6.5–7.0 ppm, split due to methoxy substituents) and methylene protons adjacent to NCO (δ 3.2–3.5 ppm) .
  • LC-MS : Use reverse-phase HPLC coupled with ESI-MS to confirm molecular ion [M+H]⁺ (calc. 237.10 g/mol) and rule out impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods to avoid inhalation .
  • First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
  • Storage : Store under nitrogen in airtight containers at 2–8°C to prevent moisture ingress and degradation .

Advanced Research Questions

Q. How do the electronic effects of 3,4-dimethoxy substituents influence the reactivity of the isocyanate group in nucleophilic additions?

The methoxy groups are electron-donating via resonance, activating the aromatic ring toward electrophilic substitution but deactivating the isocyanate group. This dual effect necessitates precise control in reactions:

  • Electrophilic Aromatic Substitution : Methoxy groups direct incoming electrophiles to the 5-position of the ring .
  • Nucleophilic Attack on NCO : The electron-rich aromatic system slightly reduces the electrophilicity of the isocyanate, requiring reactive nucleophiles (e.g., amines, alcohols) or catalysts (e.g., DBU) for efficient urea/urethane formation .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Challenge : Hydrolysis products (e.g., 3,4-dimethoxyphenethylurea) and residual amines complicate purity assessments.
  • Solution : Use GC-MS with derivatization (e.g., silylation) to stabilize volatile byproducts. Alternatively, HPLC-UV at 254 nm with a C18 column resolves hydrolyzed impurities (retention time shifts) .
  • Validation : Spike samples with known impurities (0.1–1.0%) to validate detection limits and recovery rates .

Q. How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?

  • DFT Calculations : Optimize the geometry of the isocyanate and intermediates using Gaussian or ORCA. Calculate Fukui indices to identify reactive sites for nucleophilic/electrophilic attack .
  • MD Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction pathways to predict solvent-dependent regioselectivity .

Q. What are the applications of this compound in designing bioactive molecules?

  • Medicinal Chemistry : Serve as a building block for urea-based kinase inhibitors. The methoxy groups enhance solubility and bioavailability .
  • Peptide Modification : Conjugate with lysine residues via carbamoylation to study protein-ligand interactions .

Methodological Considerations

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

  • Source Verification : Cross-reference data from peer-reviewed journals (e.g., Eur. J. Pharm. Sci.) over vendor catalogs .
  • Reproduce Conditions : Replicate synthesis and characterization under standardized protocols (e.g., drying agents, inert atmosphere) to isolate batch-specific variability .

Q. What strategies mitigate moisture sensitivity during large-scale reactions involving this compound?

  • Solvent Drying : Use molecular sieves (3Å) in solvents like THF or acetonitrile.
  • Process Design : Employ continuous flow reactors with in-line moisture sensors to maintain anhydrous conditions .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.